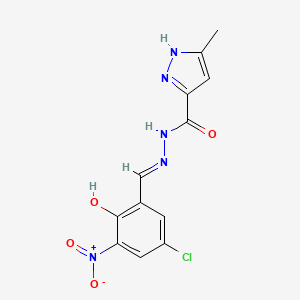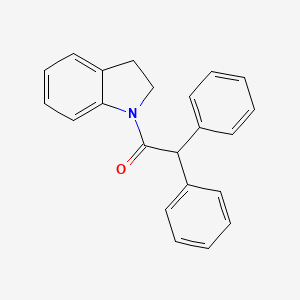
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as CNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNP is a pyrazole derivative that exhibits a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been shown to modulate the activity of the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide exhibits a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to scavenge ROS and protect cells from oxidative damage. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in vitro and in vivo. Additionally, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several advantages for use in lab experiments, including its low cost, ease of synthesis, and stability. However, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide also has some limitations, such as its potential toxicity and the need for further investigation into its long-term effects.
Future Directions
There are several future directions for research on N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide. One potential area of investigation is the development of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide-based fluorescent probes for the detection of ROS in vivo. Another area of interest is the potential use of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide and its potential applications in the field of cancer research.
Conclusion
In conclusion, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, or N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, is a promising compound with a range of potential applications in scientific research. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide exhibits a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties, making it a useful tool for investigating various biological processes. While further research is needed to fully understand the mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide and its potential applications, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide holds great promise for future scientific research.
Synthesis Methods
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-chloro-2-hydroxy-3-nitrobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate. The reaction produces N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide as a yellow crystalline solid with a high yield.
Scientific Research Applications
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) and as a potential anticancer agent. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been studied for its potential neuroprotective effects and its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
properties
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O4/c1-6-2-9(16-15-6)12(20)17-14-5-7-3-8(13)4-10(11(7)19)18(21)22/h2-5,19H,1H3,(H,15,16)(H,17,20)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHNGDKQDBHTJS-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6074155.png)
![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![N-(3-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6074177.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)